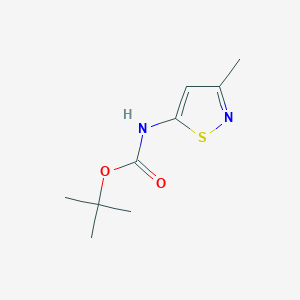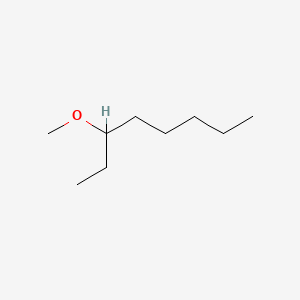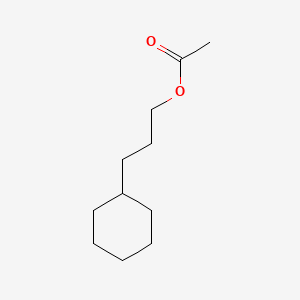![molecular formula C11H18N2O2 B13943958 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol CAS No. 1019108-03-2](/img/structure/B13943958.png)
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is a compound that features a piperidine ring substituted with a 3-methylisoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol typically involves the reaction of 3-methylisoxazole with an appropriate piperidine derivative. One common method involves the use of hydroxylamine hydrochloride and sulfuric acid in ethanol at elevated temperatures to form the isoxazole ring . The piperidine derivative can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: A related compound with similar structural features but different functional groups.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with distinct chemical properties.
(4-Iodo-3-methylisoxazol-5-yl)methanol: A compound used in similar research applications.
Uniqueness
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is unique due to its combination of the piperidine and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
1019108-03-2 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C11H18N2O2/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11/h8,12,14H,2-7H2,1H3 |
Clave InChI |
XVELIFOFOVKLCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CCC2(CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



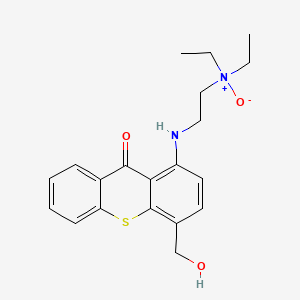
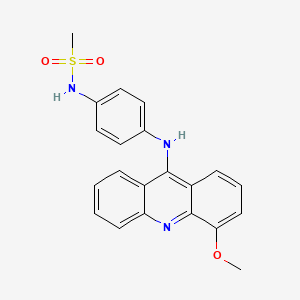
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
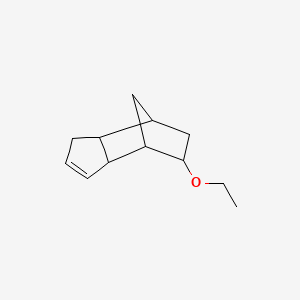
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
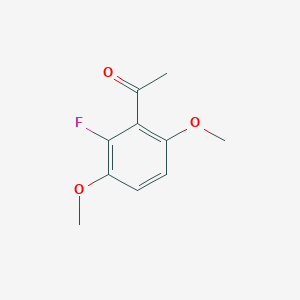
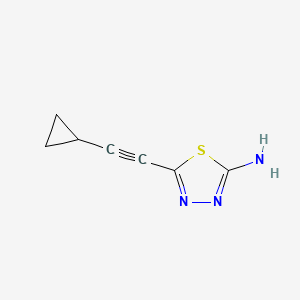
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
